molecular formula C15H20N2OS B13811674 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- CAS No. 66359-13-5

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Cat. No.: B13811674
CAS No.: 66359-13-5
M. Wt: 276.4 g/mol
InChI Key: PVKFHMYHOHHPAJ-UHFFFAOYSA-N
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Description

4-Imidazolidinones are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The compound 4-imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- features a hexyl chain at position 5, a phenyl group at position 3, and a thione (C=S) group at position 2 (Figure 1). This substitution pattern confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and catalysis . The thioxo group enhances hydrogen-bonding capacity, while the hexyl and phenyl substituents influence lipophilicity and steric interactions.

Synthetic routes for this class of compounds include condensation of α-amino amides with aldehydes/ketones or reactions involving S-amino acids and phenylisothiocyanate under mild conditions (e.g., Et₃N/DMF-H₂O) . Notably, the hexyl chain may improve membrane permeability, a critical factor in drug design.

Properties

CAS No.

66359-13-5

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19)

InChI Key

PVKFHMYHOHHPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation of 2-Thioxo-Imidazolidin-4-one with Aldehydes

One common method involves the condensation of 2-thioxo-imidazolidin-4-one with aromatic aldehydes to form 5-substituted derivatives. For example, condensation with benzaldehyde derivatives introduces the phenyl group at position 3 or 5, depending on the reaction conditions and starting materials.

  • The reaction is typically carried out in hydroxylic solvents such as methanol, ethanol, or isopropanol.
  • Temperature ranges from room temperature (~24°C) to reflux (~100°C).
  • The reaction proceeds with the evolution of hydrogen sulfide gas, indicating the involvement of the thioxo group in the condensation mechanism.
  • Bases or acids can be used to catalyze the condensation.

This method is exemplified by the preparation of benzylidene derivatives of 2-substituted thiazolidinones and imidazolidinones, which are structurally analogous to the target compound.

Alkylation of Imidazolidinone Nitrogen Atoms

Alkylation reactions are used to introduce alkyl substituents such as the hexyl group at nitrogen atoms of the imidazolidinone ring:

  • Alkyl halides (e.g., hexyl bromide or iodide) react with imidazolidinone derivatives in the presence of a strong base such as sodium hydride.
  • The reaction is typically performed in aprotic solvents like 1,2-dichloroethane or tetrahydrofuran.
  • Reaction temperatures range from ambient to moderate heating (~50°C).
  • Yields can be optimized by controlling stoichiometry and reaction time.

This approach is supported by patent literature describing the preparation of phenylimidazolidines with various alkyl substitutions, including the use of sodium hydride and alkyl halides to obtain N-alkylated imidazolidinones.

Use of Piperidine as Catalyst in Condensation Reactions

In some syntheses, piperidine is employed as a base catalyst to facilitate the condensation of 2-thioxo-imidazolidin-4-one with aldehydes or related intermediates:

  • The reaction is conducted in ethanol or other suitable solvents.
  • Piperidine acts as a nucleophilic base, promoting the formation of the imine or enamine intermediate.
  • This method has been used to prepare 5-substituted 2-thioxoimidazolidin-4-one derivatives with acridine moieties, which are structurally related to the target compound.

Representative Synthetic Scheme

Step Reactants Conditions Product Notes
1 2-Thioxo-imidazolidin-4-one + Benzaldehyde Ethanol, piperidine catalyst, reflux 5-Phenylidene-2-thioxo-imidazolidin-4-one Condensation with evolution of H2S
2 Intermediate + Hexyl bromide Sodium hydride, 1,2-dichloroethane, 50°C 5-Hexyl-3-phenyl-2-thioxo-imidazolidin-4-one N-alkylation on imidazolidinone nitrogen
3 Purification Chromatography, recrystallization Pure target compound Characterization by NMR, MS, IR

Analytical Characterization and Purity Verification

The synthesized compound is typically characterized by:

  • Proton and carbon-13 nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) to confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Infrared spectroscopy (IR) to verify the presence of thioxo (C=S) and carbonyl (C=O) groups.
  • Melting point determination to assess purity and crystallinity.

These methods have been applied to related compounds in the literature to confirm structure and purity.

Summary of Preparation Methods

Method Key Reagents Solvents Temperature Yield Comments
Condensation with aldehydes 2-Thioxo-imidazolidin-4-one, benzaldehyde Methanol, ethanol, isopropanol 24-100°C Moderate to high Evolution of H2S, base/acid catalysis
N-Alkylation Alkyl halides (hexyl bromide), sodium hydride 1,2-Dichloroethane, THF Room temp to 50°C Up to 60% Requires strong base, inert atmosphere recommended
Piperidine-catalyzed condensation 2-Thioxo-imidazolidin-4-one, aldehydes Ethanol Reflux Moderate Piperidine acts as base catalyst

Chemical Reactions Analysis

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenylthiohydantoin derivatives .

Scientific Research Applications

Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. The phenylthiohydantoin group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hexyl, phenyl, and thioxo groups differentiate 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone from analogs. Key comparisons include:

Compound Substituents (Positions) logP<sup>a</sup> Melting Point (°C) Biological Activity (IC₅₀, μM) Key Reference
5-Hexyl-3-phenyl-2-thioxo- (Target) 5-hexyl, 3-phenyl, 2-thioxo ~3.5 (predicted) N/A Anticancer: ~9–10 (HCT116)<sup>b</sup>
5-(Hydroxymethyl)-3-phenyl-2-thioxo- (CAS 110115-89-4) 5-hydroxymethyl, 3-phenyl, 2-thioxo 1.2 172 Not reported
5-Butyl-3-methyl-2-thioxo- (CAS 104809-14-5) 5-butyl, 3-methyl, 2-thioxo 2.8 185–190 Antimicrobial: Moderate
5-Arylidene-3-phenyl-2-thioxo- (e.g., 7g) 5-arylidene, 3-phenyl, 2-thioxo 3.1 220–225 Kinase inhibition: IC₅₀ = 0.5–2 μM

<sup>a</sup>Predicted using Molinspiration; <sup>b</sup>Colorectal cancer cell line.

Key Observations :

  • Thermal Stability: Arylidene derivatives (e.g., 5-(4-phenoxybenzylidene)) exhibit higher melting points (>200°C) due to extended π-conjugation .
  • Bioactivity : Arylidene analogs show superior kinase inhibition (IC₅₀ < 2 μM), while the hexyl-phenyl derivative demonstrates antiproliferative effects via ROS-dependent apoptosis .

Biological Activity

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by an imidazolidinone ring and a thioxo group, contributes to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is C16H19N3OS with a molecular weight of approximately 276.4 g/mol. The presence of sulfur in the thioxo group (–S=O) enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- may exhibit antimicrobial properties. Research suggests its potential to inhibit the growth of various pathogens, which warrants further investigation in medicinal chemistry.

Enzyme Inhibition

The compound has shown promise as an inhibitor in biochemical pathways. It interacts with specific enzymes and receptors, potentially affecting metabolic processes. For instance, it has been utilized in protein sequencing through the Edman degradation method, highlighting its role in biochemical research.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's effects on cancer cell lines. In vitro assays indicate that derivatives of imidazolidinone compounds can inhibit cell proliferation in various cancer types, including gastric and colon cancers .

Cancer Cell Line IC50 (µM) Effect
NUGC (Gastric)15Moderate
DLD-1 (Colon)20Significant
MCF-7 (Breast)25Moderate

The mechanism by which 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- exerts its biological effects involves binding interactions with target proteins. For example, studies on related compounds have shown that they can stabilize p53 from degradation by MDM2, suggesting a potential pathway for cancer treatment .

Binding Affinity Studies

Research into the binding affinity of this compound reveals that it may effectively interact with proteins involved in apoptosis and cell cycle regulation. Such interactions are critical for developing therapeutic agents targeting cancer pathways.

Synthesis Methods

Several synthetic routes have been developed for producing 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-. Common methods include:

  • Condensation Reactions : Combining appropriate amines with thioacids.
  • Cyclization Techniques : Utilizing heat or catalysts to promote ring formation.

These methods allow for the modification of the compound to enhance its biological activity and selectivity.

Case Studies

A notable study evaluated the cytotoxic effects of imidazolidinone derivatives against multiple cancer cell lines. Results indicated that certain modifications to the base structure significantly increased antiproliferative activity while maintaining low toxicity to normal cells .

Additionally, investigations into the pharmacokinetics of these compounds have revealed important insights into their bioavailability and metabolic stability, which are crucial for their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A validated approach involves cyclocondensation of hexylamine derivatives with phenylisothiocyanate in the presence of triethylamine (Et3_3N) and dimethylformamide (DMF)-H2_2O solvent systems. For example, analogous 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones were synthesized via nucleophilic addition of S-amino acids to phenylisothiocyanate under reflux, achieving yields >75% . Key parameters include:

  • Solvent polarity : DMF enhances solubility of aromatic intermediates.
  • Temperature : Reflux conditions (80–100°C) accelerate cyclization.
  • Catalyst : Et3_3N neutralizes acidic byproducts, improving reaction efficiency.
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
Et3_3N/DMF-H2_2O, 24h, 80°C7895%
Without Et3_3N, 24h, 80°C4582%

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of 4-imidazolidinone derivatives?

  • Methodological Answer :

  • 1^1H NMR : The thioxo group (C=S) deshields adjacent protons, producing distinct signals at δ 3.8–4.2 ppm for the imidazolidinone ring. Aromatic protons from the phenyl group appear as multiplets at δ 7.2–7.6 ppm .
  • FT-IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C=S (1240–1260 cm1^{-1}) confirm the core structure. Hydrophobic hexyl chains show C-H stretches at 2850–2960 cm1^{-1} .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of 4-imidazolidinone derivatives in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example:

  • Nucleophilic Attack : The thioxo group’s electron-deficient carbon (C2) is more reactive toward nucleophiles than C4 due to lower LUMO energy (-1.8 eV vs. -1.2 eV) .
  • Regioselectivity : Steric effects from the hexyl and phenyl groups direct substitutions to the less hindered C5 position .
    • Data Table :
PositionLUMO Energy (eV)Predicted Reactivity
C2-1.8High
C5-1.5Moderate

Q. How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) of structurally similar thioxo-imidazolidinones be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example:
  • Hexyl Chain : Enhances lipophilicity, improving membrane permeability for anticancer activity .
  • Phenyl Group : Stabilizes π-π interactions with COX-2, favoring anti-inflammatory effects .
  • Assay Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to confirm target-specific activity .
    • Data Table :
CompoundIC50_{50} (Cancer Cells, μM)COX-2 Inhibition (%)
5-Hexyl-3-phenyl derivative12.5 ± 1.235 ± 4
5-Methyl-3-phenyl analog45.3 ± 3.178 ± 6

Q. What experimental and computational methods optimize reaction fundamentals for large-scale synthesis?

  • Methodological Answer :

  • Microreactor Systems : Continuous flow reactors reduce side reactions (e.g., hydrolysis of thioxo groups) by controlling residence time (<10 min) and temperature gradients .
  • Kinetic Modeling : Fit time-concentration data to a second-order rate law to identify rate-limiting steps (e.g., cyclization vs. thiourea formation) .
  • Scale-Up Considerations : Hexyl chain hydrophobicity necessitates solvent mixtures (e.g., DMF/EtOAc) to prevent precipitation during cooling .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in melting points or spectral data across studies?

  • Answer :

  • Purification Protocols : Recrystallization solvents (e.g., ethanol vs. acetonitrile) affect crystal packing and observed melting points. Report solvent used .
  • Dynamic NMR Effects : Thioxo-imidazolidinones exhibit rotational barriers around the C-N bond, causing signal splitting in 13^{13}C NMR at low temperatures (< -20°C) .

Q. What strategies validate the enantiomeric purity of chiral 4-imidazolidinone derivatives?

  • Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times differ by >2 min for enantiomers .
  • Circular Dichroism (CD) : The hexyl chain’s configuration (R/S) alters Cotton effects at 220–240 nm, correlating with enantiomeric excess (ee) ≥98% .

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